molecular formula C18H17FN2O2 B6057554 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

Cat. No. B6057554
M. Wt: 312.3 g/mol
InChI Key: DKRFWCRVSSUAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in cancer immunotherapy and is currently being studied in clinical trials.

Mechanism of Action

CPI-444 works by binding to the adenosine A2A receptor and preventing adenosine from binding to the receptor. Adenosine is known to inhibit the activity of immune cells, such as T cells, and promote the growth of tumors. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells and inhibit tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the activation and proliferation of T cells, which are key immune cells in fighting cancer. It also reduces the production of cytokines that promote tumor growth and angiogenesis. In addition, CPI-444 has been shown to enhance the infiltration of immune cells into tumors, which can improve the effectiveness of other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the immune response of the patient. In addition, the optimal dosage and administration schedule for CPI-444 are still being studied.

Future Directions

Future research on CPI-444 could focus on optimizing its dosage and administration schedule to maximize its effectiveness in different types of cancer. It could also explore the potential of combining CPI-444 with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research could investigate the role of adenosine A2A receptor in other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

CPI-444 is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction and coupling reactions. The final product is obtained through purification and crystallization.

Scientific Research Applications

CPI-444 has gained attention as a potential cancer immunotherapy agent due to its ability to block the adenosine A2A receptor, which is known to suppress the immune response to tumors. Preclinical studies have shown that CPI-444 can enhance the effectiveness of other cancer treatments, such as checkpoint inhibitors, by reversing the immunosuppressive effects of adenosine.

properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFWCRVSSUAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

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